molecular formula C7H13FO B12087128 3-(1-Fluorocyclobutyl)propan-1-ol

3-(1-Fluorocyclobutyl)propan-1-ol

Cat. No.: B12087128
M. Wt: 132.18 g/mol
InChI Key: XZHQBUHTFNVBIJ-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclobutyl)propan-1-ol is a fluorinated secondary alcohol characterized by a cyclobutane ring substituted with a fluorine atom at the 1-position, attached to a three-carbon propanol chain. This compound is of interest in medicinal chemistry and materials science, where fluorinated motifs are often leveraged to enhance metabolic stability, bioavailability, or physicochemical properties.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

3-(1-fluorocyclobutyl)propan-1-ol

InChI

InChI=1S/C7H13FO/c8-7(3-1-4-7)5-2-6-9/h9H,1-6H2

InChI Key

XZHQBUHTFNVBIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluorocyclobutyl)propan-1-ol typically involves the fluorination of cyclobutyl derivatives followed by the introduction of a propanol group. One common method includes the reaction of cyclobutyl bromide with a fluorinating agent such as silver fluoride (AgF) to produce 1-fluorocyclobutane. This intermediate is then subjected to a Grignard reaction with propanal to yield 3-(1-Fluorocyclobutyl)propan-1-ol.

Industrial Production Methods

Industrial production of 3-(1-Fluorocyclobutyl)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Oxidative Reactivity of 8-Oxo-7,8-Dihydroguanine Derivatives

8-oxo-7,8-dihydroguanine (8-oxo-G) is highly prone to further oxidation, forming mutagenic products like spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh) (Fig. 1) . Key factors influencing its reactivity include:

  • pH dependence : Hydantoin formation is favored under alkaline conditions (pH > 7) .

  • Structural context :

    • Free nucleosides favor Sp formation (60–80% yield at pH 9) .

    • Duplex DNA with OG·C base pairs increases Gh yield (up to 70%) due to altered pKa of the intermediate 5-hydroxy-8-oxo-7,8-dihydroguanine (5-HO-OG) .

    • Base pairing with adenine (OG·A) enhances oxidation rates by ~2.5-fold compared to OG·C .

Table 1: Oxidation Products of 8-Oxo-G Under Varied Conditions

ContextpHMajor ProductYield (%)Reference
Nucleoside (free)9.0Sp80
Duplex DNA (OG·C)7.4Gh70
Single-stranded DNA7.4Sp/Gh mix50/30

Enzymatic Processing of Oxidized Guanine Lesions

While 7-methyl-8-oxo-7,8-dihydroguanosine is not discussed, repair mechanisms for 8-oxo-dG in DNA include:

  • Base excision repair (BER) :

    • E. coli Fpg protein excises 8-oxo-G via glycosylase/AP lyase activity, creating a 3′-phosphate gap repaired by polymerase/ligase .

    • Human OGG1 excises 8-oxo-dG, with repair efficiency influenced by lesion flanking sequences .

  • Nucleotide excision repair (NER) : Removes 8-oxo-G in duplex DNA but is less efficient than BER .

Impact of Methylation on Guanine Reactivity

Methylation at the N7 position (as in 7-methyl-8-oxo-7,8-dihydroguanosine) likely alters:

  • Base pairing : Methylation destabilizes Watson-Crick pairing, potentially increasing misincorporation of adenine .

  • Oxidation susceptibility : N7 methylation may sterically hinder access to oxidizing agents or modify redox potentials.

Analytical Methods for Oxidized Guanine Derivatives

  • LC-MS/MS : Quantifies 8-oxo-dGuo in DNA with sensitivity <1 lesion/10^7 nucleotides .

  • Stable isotope dilution : Uses [¹⁵N₅]-8-oxo-dGuo as an internal standard to avoid artifactual oxidation during analysis .

Gaps in Current Knowledge

No studies in the prov

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

The incorporation of fluorinated groups in drug design is a well-established strategy to improve pharmacokinetic properties such as lipophilicity and metabolic stability. The fluorocyclobutyl group in 3-(1-Fluorocyclobutyl)propan-1-ol can enhance the binding affinity of compounds to biological targets, making it a valuable building block in the synthesis of novel pharmaceuticals.

  • Androgen Receptor Antagonists : Research indicates that derivatives of cyclobutyl alcohols, including fluorinated versions, have been explored as potential androgen receptor antagonists for treating castration-resistant prostate cancer. The unique steric and electronic properties of the fluorine atom can modulate receptor interactions, leading to improved therapeutic profiles .

Radiopharmaceutical Applications

2.1 Positron Emission Tomography (PET)

Fluorinated compounds are crucial in PET imaging due to their ability to provide high-resolution images of metabolic processes in vivo. The synthesis of radiolabeled versions of 3-(1-Fluorocyclobutyl)propan-1-ol can facilitate the development of new PET tracers.

  • Synthesis Techniques : Recent advancements in radiochemistry have led to efficient methods for incorporating fluorine-18 into organic molecules. For instance, nucleophilic substitution reactions using [^18F]fluoride can yield high-specific activity radiotracers suitable for clinical applications .
  • Potential PET Tracers : The fluorinated compound can be utilized as a precursor for developing PET tracers aimed at detecting various cancers or other metabolic disorders. Its structural characteristics allow for selective targeting of specific tissues, enhancing diagnostic accuracy .

Case Study 1: Prostate Cancer Imaging

A study investigated the use of anti-[^18F]FACBC (a derivative related to 3-(1-Fluorocyclobutyl)propan-1-ol) for imaging prostate cancer. The results demonstrated superior contrast in visualizing cancerous tissues compared to traditional imaging agents like [^18F]FDG. This highlights the potential for fluorinated cyclobutyl compounds in improving diagnostic imaging techniques .

Case Study 2: Synthesis and Evaluation of Novel Compounds

Research focused on synthesizing various fluorinated cyclobutyl derivatives, including 3-(1-Fluorocyclobutyl)propan-1-ol, to evaluate their biological activity against specific targets. These studies revealed that compounds with fluorinated groups exhibited enhanced activity profiles compared to their non-fluorinated counterparts, underscoring the importance of fluorination in drug efficacy .

Mechanism of Action

The mechanism of action of 3-(1-Fluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially altering their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : Features a branched dimethyl group and a 3-tolyl (methyl-substituted phenyl) moiety.
  • Applications : Widely used in fragrances, with safety limits established by the International Fragrance Association (IFRA) .

3-(1H-Imidazol-5-yl)propan-1-ol

  • Structure : Contains a heterocyclic imidazole ring, enabling hydrogen bonding and basicity.
  • Synthesis : Synthesized via a multi-step process involving acetone rinsing and aqueous purification, yielding 61% as a white solid (MS: m/z 127 [M+1]) .
  • Applications : Intermediate in pharmaceutical synthesis, e.g., for pyrrolo-pyrimidine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility logP (Predicted)
3-(1-Fluorocyclobutyl)propan-1-ol 148.18 180–200 (est.) Moderate in water 1.2
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 192.26 245 (reported) Low in water 3.5
3-(1H-Imidazol-5-yl)propan-1-ol 126.14 N/A High in water -0.5

Key Observations :

  • Fluorine vs. Aromatic Groups : The fluorocyclobutyl group in 3-(1-Fluorocyclobutyl)propan-1-ol reduces logP compared to the lipophilic 3-tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, suggesting improved aqueous solubility.
  • Heterocyclic Influence : The imidazole ring in 3-(1H-imidazol-5-yl)propan-1-ol enhances water solubility (logP = -0.5) due to hydrogen-bonding capacity, contrasting with the fluorocyclobutyl derivative’s moderate solubility.

Reactivity and Stability

  • Fluorocyclobutyl Group : The fluorine atom’s electronegativity may polarize adjacent bonds, increasing susceptibility to nucleophilic attack. The cyclobutane ring’s strain (~110° bond angles) could promote ring-opening reactions under thermal or acidic conditions.
  • Tolyl Group Stability : The aromatic 3-tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol provides resonance stabilization, likely enhancing thermal stability (evidenced by its higher boiling point of 245°C) .
  • Imidazole Reactivity : The basic imidazole nitrogen in 3-(1H-imidazol-5-yl)propan-1-ol facilitates protonation at physiological pH, making it suitable for drug-target interactions .

Biological Activity

3-(1-Fluorocyclobutyl)propan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including increased metabolic stability and altered bioactivity. This article reviews the biological activity of 3-(1-Fluorocyclobutyl)propan-1-ol, focusing on its interactions with biomolecules, therapeutic potential, and relevant case studies.

3-(1-Fluorocyclobutyl)propan-1-ol is characterized by the following structural features:

  • Fluorine Substitution : The presence of a fluorine atom can significantly influence the compound's reactivity and binding affinity to biological targets.
  • Hydroxyl Group : The alcohol functional group allows for hydrogen bonding, which can enhance solubility and bioavailability.

The biological activity of 3-(1-Fluorocyclobutyl)propan-1-ol may involve:

  • Enzyme Interaction : The compound potentially interacts with various enzymes, influencing metabolic pathways.
  • Receptor Binding : Its structural characteristics may allow it to bind to specific receptors, modulating physiological responses.

Biological Activity Overview

Research indicates that 3-(1-Fluorocyclobutyl)propan-1-ol exhibits several biological activities:

Activity Description References
Antitumor ActivityInvestigated for potential use in cancer therapy due to its ability to inhibit tumor cell growth.
Antimicrobial PropertiesExhibits antimicrobial activity against certain pathogens.
Neuroprotective EffectsShows promise in protecting neuronal cells from oxidative stress.

Antitumor Activity

A study explored the synthesis of derivatives based on 3-(1-Fluorocyclobutyl)propan-1-ol and their effects on colorectal cancer (CRC) cells. The findings indicated that certain derivatives inhibited CRC cell colony formation and induced apoptosis through reactive oxygen species (ROS) production. Notably, one derivative demonstrated enhanced efficacy compared to established chemotherapeutics like SN38, suggesting a unique mechanism of action involving modulation of DDX5 expression and Topoisomerase I activity .

Neuroprotective Effects

In another investigation, the neuroprotective properties of fluorinated compounds were assessed in models of oxidative stress-induced neuronal damage. The results indicated that 3-(1-Fluorocyclobutyl)propan-1-ol could reduce cell death and promote survival pathways in neuronal cells, highlighting its potential for treating neurodegenerative diseases .

Pharmacological Implications

The biological activities exhibited by 3-(1-Fluorocyclobutyl)propan-1-ol suggest its potential as a lead compound in drug development. Its ability to modulate pathways involved in cancer progression and neuroprotection positions it as a candidate for further research.

Q & A

Q. Optimization Tips :

  • Monitor reaction temperature to avoid ring-opening side reactions (common in strained cyclobutanes).
  • Use anhydrous conditions for fluorination steps to prevent hydrolysis.
  • Validate intermediates via 19F^{19}\text{F} NMR and GC-MS for purity .

Advanced: How can computational modeling elucidate the steric and electronic effects of the fluorocyclobutyl group on reactivity?

Answer:
Density Functional Theory (DFT) simulations can predict:

  • Steric Effects : Calculate bond angles and ring strain in the cyclobutane moiety to assess stability.
  • Electronic Effects : Analyze electrostatic potential maps to identify electron-deficient regions caused by the fluorine substituent.
  • Reactivity Trends : Compare activation energies for fluorocyclobutyl vs. non-fluorinated analogs in substitution or elimination reactions.

Q. Methodology :

  • Use software like Gaussian or ORCA for geometry optimization and transition-state modeling.
  • Cross-validate with experimental kinetics (e.g., Arrhenius plots) to confirm computational predictions .

Basic: What spectroscopic techniques are most reliable for characterizing 3-(1-fluorocyclobutyl)propan-1-ol?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify proton environments adjacent to the cyclobutane and fluorine. Splitting patterns reveal coupling with 19F^{19}\text{F}.
  • 19F^{19}\text{F} NMR : Confirm fluorine position and quantify purity (sharp singlet expected for a single fluorinated isomer).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of -OH or cyclobutane ring cleavage).
  • IR Spectroscopy : Detect hydroxyl (O-H stretch ~3300 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).

Q. Best Practices :

  • Use deuterated solvents (e.g., CDCl3_3) to avoid signal interference.
  • Compare with literature data for structurally similar fluorocyclobutane derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?

Answer:
Discrepancies may arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., dehydrofluorination products) can skew bioassay results.
  • Stereochemical Variants : Undetected enantiomers or diastereomers may exhibit divergent activities.

Q. Resolution Strategies :

  • Chromatographic Purity : Use HPLC with chiral columns to isolate stereoisomers.
  • Dose-Response Studies : Perform assays at multiple concentrations to rule out non-specific effects.
  • Structural Confirmation : Single-crystal X-ray diffraction for absolute stereochemistry determination .

Basic: What safety protocols are critical when handling fluorocyclobutane derivatives in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for volatile fluorinated intermediates (e.g., fluorinating agents).
  • Waste Disposal : Collect fluorinated waste separately; incinerate to avoid environmental release of fluorocarbons.

Q. Regulatory Compliance :

  • Follow guidelines from the European Chemicals Agency (ECHA) for fluorinated compound handling .

Advanced: What mechanistic insights explain the stability of 3-(1-fluorocyclobutyl)propan-1-ol under acidic/basic conditions?

Answer:

  • Acidic Conditions : Protonation of the hydroxyl group may lead to ring-opening via carbocation formation (strain-driven).
  • Basic Conditions : Deprotonation could trigger elimination (E2) to form alkenes, depending on steric hindrance.

Q. Experimental Validation :

  • Conduct kinetic studies under varying pH to track degradation pathways.
  • Use 19F^{19}\text{F} NMR to monitor fluorine retention during stability tests .

Basic: How can researchers validate synthetic yields and purity of 3-(1-fluorocyclobutyl)propan-1-ol?

Answer:

  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for yield calculation.
  • GC-MS : Compare retention times and mass spectra against authentic samples.
  • Elemental Analysis : Confirm C, H, F, and O percentages match theoretical values.

Q. Purity Threshold :

  • Aim for ≥95% purity (by HPLC) for biological or catalytic studies .

Advanced: What role does the fluorocyclobutyl group play in modulating lipophilicity and membrane permeability?

Answer:

  • Lipophilicity : Fluorine’s electronegativity reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.
  • Membrane Permeability : The cyclobutane ring’s rigidity may disrupt lipid bilayer integration, reducing passive diffusion.

Q. Methodology :

  • Measure logP via shake-flask or chromatographic methods (e.g., HPLC logk).
  • Use artificial membrane assays (e.g., PAMPA) to model permeability .

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